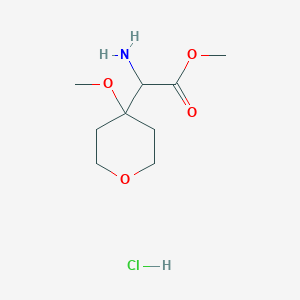
Methyl2-amino-2-(4-methoxyoxan-4-yl)acetatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride involves several steps. One common synthetic route includes the reaction of 4-methoxytetrahydro-2H-pyran-4-yl with methyl 2-aminoacetate under specific reaction conditions . The reaction typically requires a controlled temperature and the presence of a catalyst to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride can be compared with other similar compounds, such as:
Mexiletine: Another structurally similar compound used in the treatment of certain medical conditions.
The uniqueness of methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate hydrochloride lies in its specific chemical structure and the range of applications it offers in various fields.
Properties
Molecular Formula |
C9H18ClNO4 |
|---|---|
Molecular Weight |
239.69 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-methoxyoxan-4-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H17NO4.ClH/c1-12-8(11)7(10)9(13-2)3-5-14-6-4-9;/h7H,3-6,10H2,1-2H3;1H |
InChI Key |
VUMXOQMDOMZFRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1(CCOCC1)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















